

# Application Note: High-Resolution NMR Elucidation of 3,5-Dihydroxyflavone

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## Compound of Interest

Compound Name: 3,5-Dihydroxyflavone

CAS No.: 6665-69-6

Cat. No.: B191088

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## Executive Summary

The structural characterization of **3,5-dihydroxyflavone** presents a classic yet intricate challenge in natural product NMR. The molecule features two hydroxyl groups with distinct physicochemical behaviors: the 5-OH, which forms a rigid intramolecular hydrogen bond with the C-4 carbonyl (the "chelated hydroxyl"), and the 3-OH, which is more labile.

This guide provides a self-validating protocol to distinguish this specific isomer from its congeners (e.g., 5,7-dihydroxyflavone or 3,5,7-trihydroxyflavone) by leveraging the diagnostic "Anchor Signal" of the 5-OH group and specific HMBC correlations.

## Chemical Structure & NMR Challenges

The analyte consists of a flavone backbone (rings A, B, and C).<sup>[1][2]</sup>

- Ring A: Trisubstituted (5-OH).<sup>[3]</sup> Protons at H-6, H-7, H-8 form an ABC spin system.
- Ring B: Unsubstituted phenyl ring. Protons form a monosubstituted benzene pattern.
- Ring C: Heterocyclic pyrone ring. Substituents: 3-OH and 4-Keto.

## Critical Elucidation Challenges

- Proton Exchange: The 3-OH signal is susceptible to chemical exchange with water, often broadening or disappearing in wet solvents.
- Chelation Effects: The 5-OH...O=C-4 interaction causes extreme deshielding, pushing the 5-OH signal beyond the typical aromatic window (>12 ppm).
- Ring Differentiation: Distinguishing Ring A protons from Ring B protons requires careful coupling constant ( ) analysis.

## Experimental Protocol

### Sample Preparation (Critical Step)

To observe the labile 3-OH and the sharp 5-OH signals, moisture exclusion is paramount.

- Solvent: DMSO-d

(99.9% D) is the required solvent.

- Why: CD

OD (Methanol-d

) will exchange with hydroxyl protons, erasing the diagnostic OH signals. CDCl

often leads to poor solubility and broad OH peaks.

- Concentration: 5–10 mg of analyte in 600  $\mu$ L solvent.
- Tube: 5mm high-precision NMR tube.
- Drying: If the 3-OH signal is broad, add activated 4Å molecular sieves directly to the NMR tube 1 hour prior to acquisition.

### Acquisition Parameters (600 MHz equivalent)

Experiment	Pulse Sequence	Scans (NS)	Key Parameter	Purpose
H Full	zg30	16	SW = 16 ppm	Capture downfield 5-OH (~12.5 ppm).
C {1H}	zgpg30	1024	D1 = 2.0 sec	Ensure quaternary carbons (C-4, C-2) relax.
COSY	cosygpppqf	8	2K x 256	Trace H-6/H-7/H-8 connectivity.
HSQC	hsqcedetgpsp	8	Multiplicity-edited	Distinguish CH/CH (up) from CH (down).
HMBC	hmbcgp1pndqf	32	= 8 Hz	The Solver. Links 5-OH to C-5, C-6, C-10.

## Structural Elucidation Workflow

### Phase 1: The "Anchor" Signal (1H NMR)

The first step is to identify the 5-OH proton. Due to the strong intramolecular Hydrogen Bond (Resonance Assisted Hydrogen Bond - RAHB) with the C-4 carbonyl, this proton is "locked" in place.

- Observation: A sharp singlet between 12.0 – 13.0 ppm.
- Validation: If this signal is absent in DMSO-d

, the 5-position is likely substituted (e.g., methoxy) or the backbone is not a flavone.

## Phase 2: Ring A Analysis (The ABC System)

Unlike Galangin (3,5,7-trihydroxyflavone) which has isolated meta-protons, **3,5-dihydroxyflavone** has three adjacent protons on Ring A (H-6, H-7, H-8).

- H-6 (dd): ~6.7 ppm.[4] Coupled to H-7 (ortho) and H-8 (meta).
- H-8 (dd): ~7.2 ppm. Coupled to H-7 (ortho) and H-6 (meta).
- H-7 (dd/t): ~7.6 ppm.[4] Large ortho couplings to both H-6 and H-8.
- Note: H-6 is typically the most shielded (upfield) due to the ortho-effect of the 5-OH oxygen lone pairs.

## Phase 3: Ring B Analysis (Monosubstituted)

The B-ring is unsubstituted, showing a characteristic 2-region pattern:

- H-2', H-6': ~8.0 - 8.2 ppm (Multiplet). Deshielded by the anisotropy of the C-ring.
- H-3', H-4', H-5': ~7.5 - 7.6 ppm (Multiplet).

## Phase 4: HMBC Verification (The Connectivity Check)

To confirm the structure is 3,5-dihydroxy (and not an isomer like 3',5'-dihydroxy), observe these key correlations:

- 5-OH Anchor: The proton at 12.5 ppm must show correlations to C-5 (quaternary), C-6 (CH), and C-10 (quaternary).
- B-Ring to C-Ring: The H-2'/6' protons must correlate to C-2 (quaternary, ~146 ppm).

## Reference Data Tables

The following values are derived from established flavonoid shift rules (Markham/Mabry) and experimental datasets for 5-hydroxyflavones in DMSO-d

**Table 1: <sup>1</sup>H NMR Chemical Shifts (DMSO-d<sub>6</sub>, 600 MHz)**

Position	Shift ( , ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
5-OH	12.50	s	-	Diagnostic: Intramolecular H-bond to C=O.
3-OH	9.50 - 10.0	br s	-	Labile; broadens with trace water.
H-2', 6'	8.10	m	-	Ring B (Ortho); deshielded by C-ring.
H-7	7.65	dd (or t)	8.0, 8.0	Ring A (Meta to 5-OH).
H-3', 4', 5'	7.55	m	-	Ring B (Meta/Para).
H-8	7.20	dd	8.0, 1.2	Ring A (Para to 5-OH).
H-6	6.75	dd	8.0, 1.2	Ring A (Ortho to 5-OH); shielded.

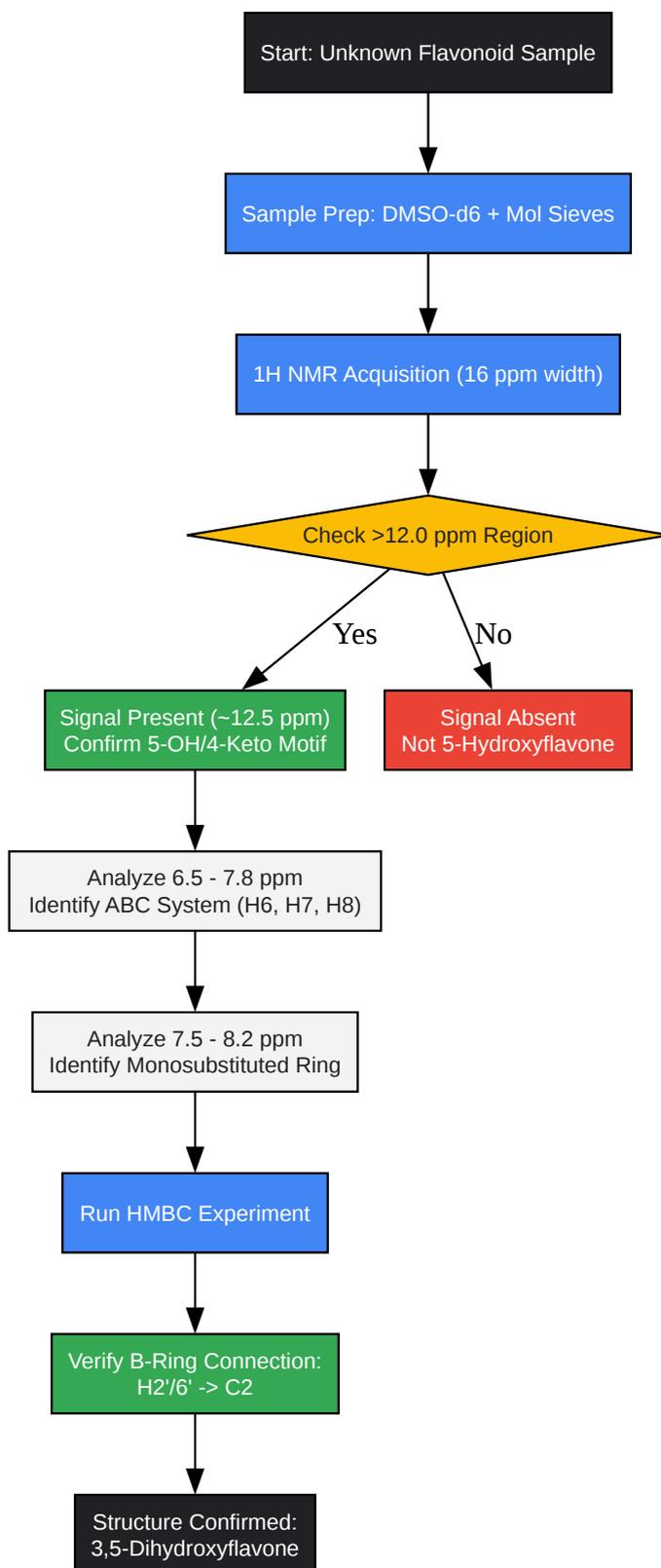
**Table 2: <sup>13</sup>C NMR Chemical Shifts (DMSO-d<sub>6</sub>)**

Position	Shift ( , ppm)	Type	HMBC Correlations (from Proton)
C-4	176.5	C=O	5-OH
C-5	160.5	C-O	5-OH, H-7
C-7	134.0	CH	H-5 (if present), H-6, H-8
C-2	146.0	C-O	H-2', H-6' (Key Link)
C-3	138.5	C-O	3-OH
C-6	108.0	CH	5-OH, H-8
C-8	110.5	CH	H-6
C-9	155.0	C-O	H-7
C-10	105.0	C	5-OH, H-6, H-8

## Visualization of Signaling & Workflow

### Diagram 1: Elucidation Workflow

This flowchart illustrates the decision-making process during the NMR analysis.

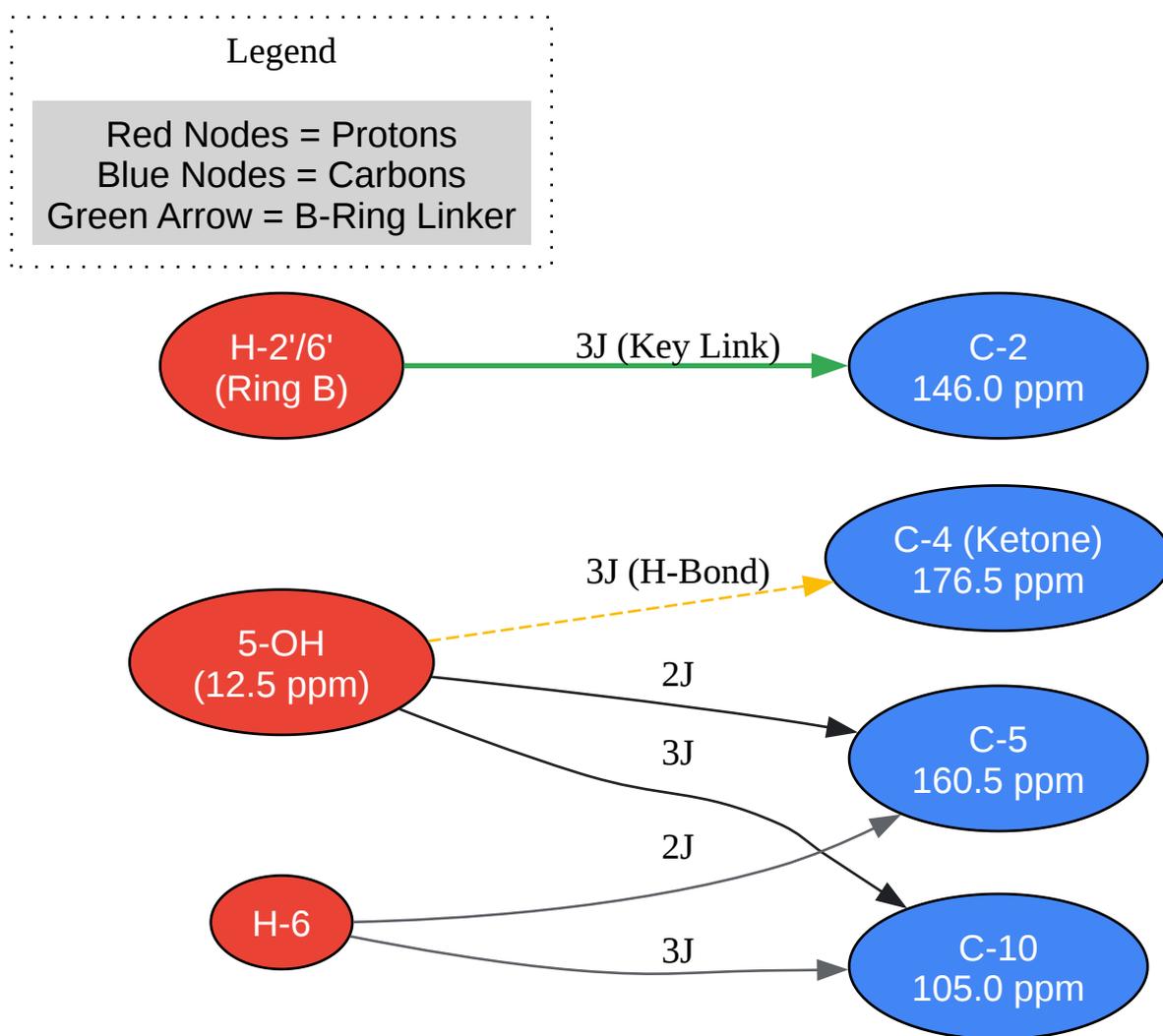


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Caption: Step-by-step logic flow for confirming the **3,5-dihydroxyflavone** structure, prioritizing the detection of the chelated 5-OH proton.

## Diagram 2: HMBC Correlation Map

This diagram visualizes the critical heteronuclear multiple-bond correlations (HMBC) required to prove the structure.



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Caption: Key HMBC correlations. The green arrow (H-2'/6' to C-2) connects the B-ring to the core. The 5-OH correlations anchor the A-ring.

## References

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